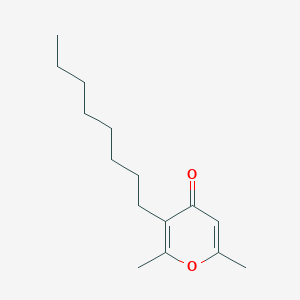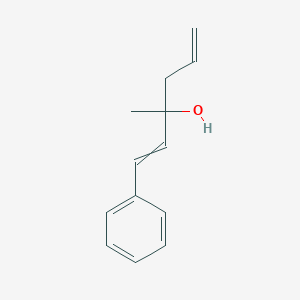
3-Methyl-1-phenylhexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a hexa-1,5-dien-3-ol backbone, with a methyl group at the third carbon position. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the palladium-mediated hydrostannylation/Stille cross-coupling reaction. This method utilizes a palladium catalyst to facilitate the coupling of a stannane with an alkyne, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the compound may involve techniques such as distillation and chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-Methyl-1-phenylhexa-1,5-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular enzymes and receptors, leading to specific physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-hexyn-3-ol: Similar in structure but with different functional groups and reactivity.
1-Phenyl-1,5-hexadien-3-ol: Shares the phenyl and hexa-1,5-dien-3-ol backbone but lacks the methyl group at the third carbon position.
Uniqueness
3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100840-12-8 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3 |
Clé InChI |
BXMXCBXRCIPSMO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


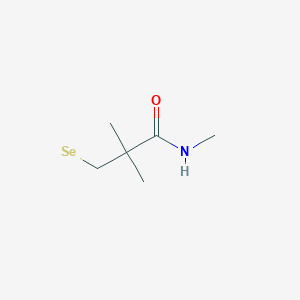




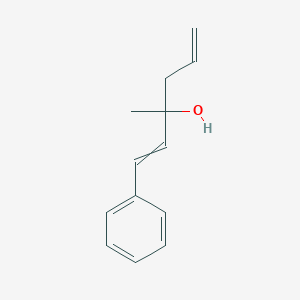
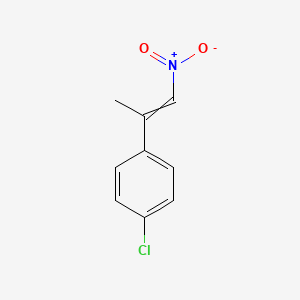
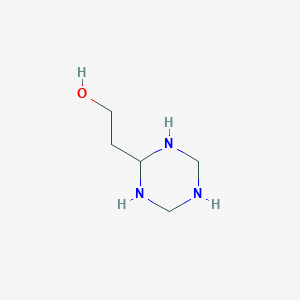
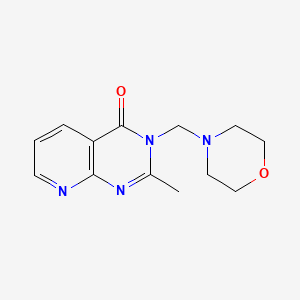
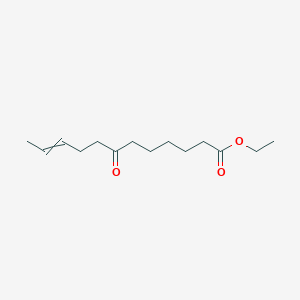
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
